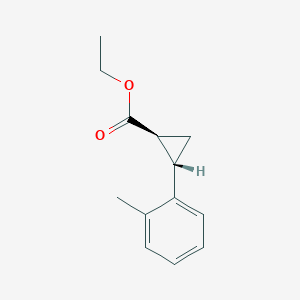
trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is a colorless liquid that is used as an intermediate in the synthesis of organic compounds and as a raw material for pesticides, particularly in agriculture and horticulture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate can be synthesized through an alkylation reaction. The process involves reacting ethyl 2-bromoacetate with toluene , followed by a cyclopropanation reaction to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Used as a raw material for the production of pesticides, particularly in agriculture and horticulture
Mécanisme D'action
The mechanism of action of trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate
Uniqueness: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate is unique due to its specific structural configuration and the presence of the O-tolyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pesticide production .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-7-5-4-6-9(10)2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
Clé InChI |
DSCOQCBAVINWIM-NEPJUHHUSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2C |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















